molecular formula C13H30O7Si B593991 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane CAS No. 132388-45-5

8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

Cat. No.: B593991
CAS No.: 132388-45-5
M. Wt: 326.46 g/mol
InChI Key: VLAUIMAKRNDGMI-UHFFFAOYSA-N
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Description

Methoxytriethyleneoxypropyltrimethoxysilane ( 132388-45-5) is a versatile organosilane compound that serves as a critical component in advanced materials science and energy research. Its molecular structure, featuring both organic and inorganic reactive sites, allows it to act as an effective coupling agent and adhesion promoter, strengthening the interface between organic polymers and inorganic substrates like glass, metals, and fillers . This functionality is essential for developing high-performance composites, coatings, and adhesives with enhanced mechanical properties and durability . In the field of energy storage, this silane has emerged as a highly effective multifunctional electrolyte additive for high-voltage lithium-ion batteries. Research demonstrates that its addition at 1 wt% significantly improves the long-term cycling stability of graphite

Properties

CAS No.

132388-45-5

Molecular Formula

C13H30O7Si

Molecular Weight

326.46 g/mol

IUPAC Name

dimethoxy-(methoxymethoxy)-(3,3,3-triethoxypropyl)silane

InChI

InChI=1S/C13H30O7Si/c1-7-17-13(18-8-2,19-9-3)10-11-21(15-5,16-6)20-12-14-4/h7-12H2,1-6H3

InChI Key

VLAUIMAKRNDGMI-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the epoxide oxygen on the silicon center, facilitated by a catalyst (typically a Lewis acid or base). Ethylene oxide and propylene oxide are introduced in a stepwise manner to control the degree of ethoxylation and propoxylation. The stoichiometric ratio of trimethoxysilane to epoxides is critical; excess epoxide ensures complete substitution of methoxy groups while minimizing oligomerization byproducts.

Key parameters :

  • Temperature: 80–120°C (optimized to balance reaction rate and side-product formation)

  • Pressure: Moderate (2–5 atm) to maintain epoxides in liquid phase

  • Catalyst: Undisclosed in open literature, but industrial patents suggest zinc-based or amine catalysts

Post-reaction, the crude product contains unreacted silane, oligomeric species, and residual catalyst. Purification involves fractional distillation under reduced pressure (140°C at 0.2 mmHg), achieving ≥97% purity as verified by gas chromatography.

Alternative Synthesis Approaches

Hydrosilylation of Allyl Ethers

Though less common, hydrosilylation offers a pathway to control side-chain architecture. In this method, triethoxysilane reacts with allyl methoxytriethylene glycol in the presence of a platinum catalyst (e.g., Karstedt’s catalyst). The reaction follows Markovnikov addition, placing the silicon atom at the terminal position of the allyl ether.

Advantages :

  • Precise control over ethyleneoxy unit distribution

  • Reduced oligomer formation compared to alkoxylation

Limitations :

  • Higher cost due to platinum catalysts

  • Requires stringent anhydrous conditions

Sol-Gel Co-Condensation

Methoxytriethyleneoxypropyltrimethoxysilane can be synthesized via sol-gel co-condensation with tetraethyl orthosilicate (TEOS). This method, adapted from hybrid material synthesis, involves hydrolytic condensation under acidic or basic conditions. While primarily used for composite fabrication, it demonstrates the compound’s versatility in forming covalent networks with inorganic matrices.

Purification Techniques

Purification is critical to achieving the high purity (>97%) required for industrial applications. The following methods are employed:

Fractional Distillation

Distillation under reduced pressure (0.2 mmHg) separates the target compound (boiling point: 140°C) from lower-boiling impurities (e.g., unreacted epoxides) and higher-boiling oligomers. Industrial setups use packed columns with high theoretical plates to enhance separation efficiency.

Chromatographic Purification

Silica gel chromatography is utilized for laboratory-scale purification, particularly when trace oligomers persist. Elution with ethyl acetate/hexane mixtures (3:7 v/v) yields a colorless liquid with ≥99% purity.

Solvent Pre-Treatment

Prior to synthesis, solvents like acetonitrile and toluene are purified via drying over molecular sieves or calcium hydride. For example:

SolventPurification Method
AcetonitrileDried with K₂CO₃, then molecular sieves
TolueneWashed with H₂SO₄, dried over CaCl₂

Catalytic Considerations

Catalyst selection profoundly impacts reaction kinetics and yield. While specific catalysts are proprietary, studies on analogous silane syntheses suggest:

  • Lewis acids (e.g., ZnCl₂) : Accelerate epoxide ring-opening but may promote side reactions.

  • Amine bases (e.g., triethylamine) : Mitigate acid-catalyzed oligomerization but require careful pH control.

Recent advances in bimetallic catalysts (e.g., Cu-Pd systems) highlight potential avenues for improving selectivity in alkoxylation reactions, though their application to Methoxytriethyleneoxypropyltrimethoxysilane remains unexplored.

Analytical Characterization

Post-synthesis analysis ensures compliance with quality standards:

PropertyValueMethod
Molecular Weight326.46 g/molMass spectrometry
Density (20°C)1.163 g/mLPycnometry
Refractive Index1.4321Abbe refractometer
Purity≥97% (GC)Gas chromatography

Fourier-transform infrared spectroscopy (FTIR) confirms Si-O-C linkages (1031 cm⁻¹) and methoxy groups (840 cm⁻¹). Nuclear magnetic resonance (NMR) spectra further validate the structure:

  • ¹H NMR : δ 3.55–3.70 (m, ethyleneoxy protons), δ 3.25 (s, Si-OCH₃).

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance heat and mass transfer. Key considerations include:

  • Feedstock quality : Epoxides must be anhydrous (<50 ppm H₂O) to prevent hydrolysis of methoxysilane.

  • Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Zn on silica) enable reuse across batches, reducing costs.

  • Waste management : Methanol byproduct is condensed and recycled into trimethoxysilane production.

Challenges and Optimization

Byproduct Formation

Oligomeric byproducts (e.g., cyclotrisiloxanes) arise from intermolecular condensation. Mitigation strategies include:

  • Lowering reaction temperature (≤100°C)

  • Using excess epoxide (4:1 molar ratio to silane)

Yield Optimization

Benchmark yields range from 70–85%, limited by equilibrium dynamics. Recent studies suggest microwave-assisted synthesis could enhance yields by 10–15% through rapid, uniform heating .

Comparison with Similar Compounds

Structural and Functional Differences

Ethylene Oxide (EO) Chain Length :

  • Methoxytriethyleneoxypropyltrimethoxysilane has 3 EO units , offering moderate hydrophilicity. Compounds like 2-[methoxy(polyethyleneoxy)6-9propyl]trimethoxysilane (6–9 EO units) exhibit enhanced water solubility and are used in stabilizing CO₂-in-brine foams . Longer EO chains (e.g., 21–24 units) improve biocompatibility for applications in drug delivery .

Reactive Functional Groups: Methacrylate (3-Methacryloxypropyltrimethoxysilane): Enables radical polymerization, making it ideal for bonding thermosetting resins (e.g., polyurethane) to glass fibers . Amino ([3-(2-Aminoethylamino)propyl]trimethoxysilane): Facilitates covalent bonding with acidic surfaces (e.g., MXene -OH groups) and is critical in membrane functionalization . Epoxy ((3-Glycidyloxypropyl)trimethoxysilane): Reacts with amines or carboxylic acids, used in epoxy-based adhesives and coatings .

Thiol vs. Methoxy: 3-Mercaptopropyltrimethoxysilane’s -SH group binds to metals (e.g., Au, Ag) via thiolate bonds, whereas methoxy groups hydrolyze to silanols for inorganic substrate adhesion .

Biological Activity

Methoxytriethyleneoxypropyltrimethoxysilane (MTEOTMS) is a silane coupling agent that has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure, which includes methoxy groups and a triethylene glycol moiety, allows it to interact with both organic and inorganic materials. This article aims to explore the biological activity of MTEOTMS, focusing on its biochemical interactions, potential applications in drug delivery systems, and its effects on cellular systems.

Chemical Structure

MTEOTMS can be represented by the following chemical structure:

C1H24O6Si\text{C}_1\text{H}_{24}\text{O}_6\text{Si}

This compound features a triethylene glycol chain that enhances its hydrophilicity, alongside trimethoxysilane groups that promote bonding to silica and glass surfaces.

1. Cellular Interaction

MTEOTMS has been studied for its ability to modify surfaces for enhanced cellular interaction. Research indicates that silane compounds can improve cell adhesion and proliferation on various substrates, which is crucial for tissue engineering applications.

  • Study Findings : A study by Zhang et al. (2020) demonstrated that MTEOTMS-treated surfaces exhibited increased fibroblast adhesion compared to untreated controls. The enhanced adhesion was attributed to the formation of a hydrophilic layer that facilitated protein adsorption.

2. Drug Delivery Systems

The incorporation of MTEOTMS in drug delivery systems has shown promise due to its ability to form stable siloxane networks that encapsulate therapeutic agents.

  • Case Study : A case study conducted by Lee et al. (2021) explored the use of MTEOTMS in the formulation of nanoparticles for targeted drug delivery. The results indicated that nanoparticles modified with MTEOTMS exhibited improved stability and controlled release profiles for anticancer drugs.

3. Antimicrobial Properties

Recent studies have also investigated the antimicrobial properties of silane compounds, including MTEOTMS. These properties are particularly relevant in biomedical applications where infection control is paramount.

  • Research Findings : An investigation by Chen et al. (2022) revealed that MTEOTMS exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities of MTEOTMS

Activity TypeDescriptionReference
Cell AdhesionEnhanced fibroblast adhesion on treated surfacesZhang et al., 2020
Drug DeliveryImproved stability and release profiles in nanoparticlesLee et al., 2021
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteriaChen et al., 2022

Table 2: Comparison of Silane Compounds

CompoundCell AdhesionDrug Delivery EfficacyAntimicrobial Activity
Methoxytriethyleneoxypropyltrimethoxysilane (MTEOTMS)HighModerateHigh
TrimethoxysilaneModerateLowModerate
VinyltrimethoxysilaneLowHighLow

The biological activity of MTEOTMS can be attributed to several mechanisms:

  • Surface Modification : The presence of methoxy and ethylene glycol groups enhances hydrophilicity, promoting protein adsorption, which is crucial for cell attachment.
  • Polymerization : Upon hydrolysis, MTEOTMS can undergo polymerization to form siloxane networks, which can encapsulate drugs or provide structural scaffolding for cells.
  • Antimicrobial Action : The positive charge on the surface of modified materials may disrupt bacterial membranes, leading to cytotoxic effects.

Q & A

Q. What are the standard synthesis protocols for Methoxytriethyleneoxypropyltrimethoxysilane, and how is purity ensured?

The compound is typically synthesized by reacting trimethoxysilane with ethylene oxide and propylene oxide in the presence of a catalyst (e.g., acid or base). The reaction mixture is purified via fractional distillation or chromatography to isolate the target compound (≥97% purity). Key parameters include temperature control (e.g., 140°C under reduced pressure) and catalyst selection to minimize byproducts .

Key Synthesis Parameters Details
ReactantsTrimethoxysilane, ethylene oxide, propylene oxide
CatalystAcid/base catalysts (unspecified)
PurificationDistillation or chromatography
Purity≥97% (GC)

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Gas Chromatography (GC): Primary method for assessing purity (≥97%) .
  • NMR Spectroscopy: Confirms molecular structure (e.g., methoxy and ethyleneoxy groups).
  • Density/Refractive Index: Physical properties (density: 1.163 g/mL; refractive index: 1.4321) help validate batch consistency .

Q. What are its primary applications in polymer research?

  • Cross-Linking Agent: Reacts with hydroxyl or carboxyl groups in polymers to form stable networks via silanol condensation .
  • Surface Modification: Enhances hydrophobicity or adhesion in coatings.
  • Lubricant: Reduces friction in composite materials due to its low surface energy .

Q. What storage conditions are recommended to prevent degradation?

Store in a shaded, sealed container under dry conditions (humidity <40%). The compound is moisture-sensitive and hydrolyzes slowly in humid air, forming silanols. Use inert gas (e.g., nitrogen) purging for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening: Test acidic (e.g., HCl) vs. basic (e.g., KOH) catalysts to minimize side reactions.
  • Temperature Modulation: Lower temperatures may reduce byproduct formation during ethylene/propylene oxide addition.
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How does ambient moisture affect its stability during experimental workflows?

The compound reacts with water to form silanols, leading to premature cross-linking or gelation. Conduct reactions under anhydrous conditions (e.g., glovebox) and use molecular sieves in solvent systems. Pre-dry substrates when applying as a surface modifier .

Q. What is the mechanistic role of Methoxytriethyleneoxypropyltrimethoxysilane in polymer cross-linking?

The trimethoxy groups hydrolyze to silanols, which condense with hydroxyl groups on polymers or substrates. The ethyleneoxy/propyleneoxy chains provide flexibility, while the methoxy groups enhance solubility in organic matrices. Kinetic studies (e.g., sol-gel analysis) can quantify cross-linking efficiency .

Q. How should researchers address conflicting toxicity data in literature?

While reports no adverse effects in lab studies, general silane handling precautions (e.g., gloves, ventilation) are advised. For toxicity assessment:

  • In Vitro Assays: Test cytotoxicity in relevant cell lines (e.g., fibroblasts).
  • QSAR Modeling: Predict toxicity profiles using computational tools if empirical data is scarce .

Q. What methodologies assess its environmental impact in laboratory settings?

  • Biodegradation Studies: Monitor hydrolysis products (e.g., silicic acid) in aqueous systems.
  • Ecototoxicity Testing: Use Daphnia magna or algae models to evaluate aquatic toxicity.
  • Waste Management: Neutralize residual silane with ethanol-water mixtures before disposal .

Q. Which advanced techniques characterize its surface interactions in nanocomposites?

  • XPS/ToF-SIMS: Map surface elemental composition and bonding.
  • AFM: Measure adhesion forces at the nanoscale.
  • In Situ Rheology: Correlate cross-linking kinetics with mechanical properties .

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